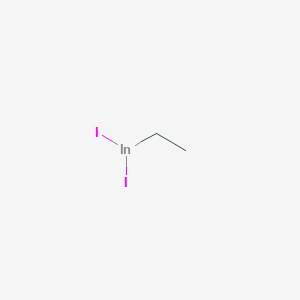
Ethyl(diiodo)indigane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(diiodo)indigane is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of ethyl and diiodo groups attached to an indigane backbone, making it a subject of study in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(diiodo)indigane typically involves the iodination of an indigane precursor. One common method includes the reaction of an indigane compound with iodine or iodides in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as acetonitrile or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for the precise control of reaction conditions and the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl(diiodo)indigane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The diiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield iodinated derivatives, while substitution reactions can produce a variety of functionalized indigane compounds .
Scientific Research Applications
Ethyl(diiodo)indigane has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Ethyl(diiodo)indigane involves its interaction with molecular targets through the iodine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The pathways involved may include oxidative addition and reductive elimination processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl(diiodo)indigane
- Propyl(diiodo)indigane
- Butyl(diiodo)indigane
Uniqueness
This compound is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its methyl, propyl, and butyl counterparts.
Properties
CAS No. |
37865-57-9 |
|---|---|
Molecular Formula |
C2H5I2In |
Molecular Weight |
397.69 g/mol |
IUPAC Name |
ethyl(diiodo)indigane |
InChI |
InChI=1S/C2H5.2HI.In/c1-2;;;/h1H2,2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
ALSCZKNMZXXGOB-UHFFFAOYSA-L |
Canonical SMILES |
CC[In](I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















